1-ethyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium
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Overview
Description
1-ethyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium is a compound that belongs to the class of pyridinium derivatives. This compound is characterized by the presence of a pyridinium ring substituted with an ethyl group and a vinyl group attached to a pyrrole ring. Pyridinium compounds are known for their diverse biological activities and are often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium can be achieved through several synthetic routes. One common method involves the condensation of 2-ethylpyridine with 3-pyrrolecarboxaldehyde in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized pyridinium derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
1-ethyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-ethyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2-[2-(1H-pyrrol-2-yl)vinyl]pyridinium
- 1-ethyl-2-[2-(1H-pyrrol-4-yl)vinyl]pyridinium
- 1-ethyl-2-[2-(1H-pyrrol-5-yl)vinyl]pyridinium
Uniqueness
1-ethyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyrrole ring and the vinyl group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H15N2+ |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
1-ethyl-2-[(E)-2-(1H-pyrrol-3-yl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C13H14N2/c1-2-15-10-4-3-5-13(15)7-6-12-8-9-14-11-12/h3-11H,2H2,1H3/p+1 |
InChI Key |
HDPRKTARSDWOPC-UHFFFAOYSA-O |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CNC=C2 |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC2=CNC=C2 |
Origin of Product |
United States |
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